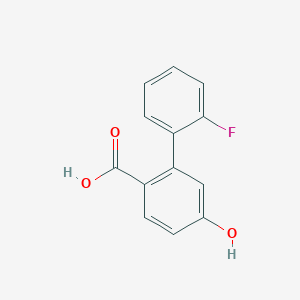

2-(2-Fluorophenyl)-4-hydroxybenzoic acid

Description

Significance of Substituted Benzoic Acid Derivatives in Medicinal Chemistry and Chemical Biology

Substituted benzoic acid derivatives represent a cornerstone in the field of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The benzoic acid moiety, a benzene (B151609) ring attached to a carboxylic acid, provides a robust and synthetically accessible starting point for creating structurally diverse molecules. drugbank.com This structural unit is present in numerous naturally occurring and synthetic compounds that exhibit significant biological activities. researchgate.netresearchgate.net

The 4-hydroxybenzoic acid framework, in particular, is a precursor to parabens, which are widely used as preservatives, and is a key intermediate in the synthesis of various pharmaceuticals and bioproducts. researchgate.netnih.govacs.org The carboxylic acid group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors, while the aromatic ring can be modified with various substituents to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. These modifications can influence a compound's potency, selectivity, and metabolic stability. The inherent bioactivity of hydroxybenzoic acids includes antimicrobial, anti-inflammatory, antioxidant, and antifungal properties, making them valuable platforms for drug discovery. researchgate.netresearchgate.net

The Role of Fluorine Substituents in Modulating Bioactivity and Molecular Interactions

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. acs.org The unique properties of the fluorine atom allow it to exert profound effects on a molecule's biological profile. nih.gov Due to its small size, similar to a hydrogen atom, fluorine can often be substituted without causing significant steric hindrance. However, its high electronegativity, the strongest of all elements, dramatically alters the electronic properties of the molecule. miamioh.edu

Strategic fluorination can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes; the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov This modification can lead to improved bioavailability and a longer duration of action. Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups, which can enhance binding affinity to target proteins and improve cell membrane permeability. nih.govmiamioh.edu The ability of fluorine to participate in unique molecular interactions, such as hydrogen bonds and dipolar interactions, further contributes to its utility in optimizing drug-receptor binding. miamioh.edu Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its broad impact on drug design. nih.gov

| Property Influenced | Effect of Fluorine Substitution | Rationale/Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond prevents enzymatic cleavage at the site of fluorination. |

| Binding Affinity | Often Increased | Fluorine's electronegativity can lead to favorable electrostatic and dipolar interactions with protein targets. |

| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's lipophilicity, which can affect membrane permeability and distribution. |

| Acidity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent acidic or basic functional groups. |

| Conformation | Modified | Fluorine can induce specific molecular conformations through electrostatic interactions, influencing how the molecule fits into a binding site. |

Overview of Research Trajectories for 2-(2-Fluorophenyl)-4-hydroxybenzoic Acid

This compound is a biaryl carboxylic acid, a structural motif of significant importance in materials science and medicine. rsc.org The biaryl framework is a privileged structure found in many biologically active compounds and approved drugs. The synthesis of such compounds often involves modern cross-coupling methodologies. nih.govresearchwithnj.comrsc.org

While extensive public research on the specific biological activities of this compound is not widely documented, its structure allows for informed speculation on its potential research trajectories. It combines the recognized 4-hydroxybenzoic acid scaffold with a fluorinated phenyl ring, creating a molecule with potential for multifaceted biological interactions.

Key Structural Features and Potential Research Areas:

Biaryl Core: The connection of two phenyl rings can lead to compounds with activity as enzyme inhibitors, particularly in areas like oncology where many kinase inhibitors possess a biaryl structure. The rotational angle between the rings is a key determinant of conformation and biological activity.

Fluorophenyl Group: As discussed, the 2-fluoro substituent is expected to influence the compound's metabolic stability and binding interactions. Its position could induce a specific conformation (atropisomerism) that might be key to selective binding with a biological target.

Hydroxybenzoic Acid Moiety: This part of the molecule provides a handle for strong interactions with protein active sites and ensures polarity. It serves as a common anchor point in fragments-based drug design.

Given these features, research on this compound and its derivatives could be directed toward several areas, including the development of novel anti-inflammatory agents, anticancer therapeutics, or probes for chemical biology. Future studies would likely involve its synthesis, characterization, and screening against various biological targets to uncover its specific pharmacological profile.

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Alternate Name | 4-Hydroxy-2-(2-fluorophenyl)benzoic acid |

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C13H9FO3 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-4-hydroxybenzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7,15H,(H,16,17) |

InChI Key |

ITZCUSYMCNJIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)F |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 2-(2-Fluorophenyl)-4-hydroxybenzoic Acid with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies detailing the interaction of this compound with particular biological targets are not extensively documented in current literature, the methodology can be understood from studies on analogous hydroxybenzoic acid derivatives. Such studies are fundamental in screening for potential biological activity and understanding the structural basis of ligand-protein interactions.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction.

In studies involving similar benzoic acid derivatives, these compounds have been docked against various protein targets, such as the main protease of SARS-CoV-2 and sirtuin 5 (SIRT5). nih.govnih.gov For this compound, a typical docking protocol would involve preparing its 3D structure and docking it into the binding pocket of a selected protein target. The resulting poses would be scored to predict the most stable binding conformation and its associated binding affinity. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, would be meticulously analyzed. For instance, studies on other hydroxybenzoic acids have shown that the carboxylate and hydroxyl groups are crucial for forming key hydrogen bonds and electrostatic interactions with residues in the protein's active site. nih.gov

A critical output of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions govern the ligand's specificity and affinity for the target. For example, in a docking study of 2-hydroxybenzoic acid derivatives with SIRT5, the carboxylate group was found to form electrostatic interactions and hydrogen bonds with Arg105 and Tyr102, which are unique residues in the substrate-binding pocket. nih.gov Similarly, docking of hydroxybenzoic acids against snake venom metalloproteinase revealed hydrogen bonding with residues like SER168 and GLY109, as well as π-π stacking interactions with HIS142. mdpi.com

For this compound, it is anticipated that the 4-hydroxy and carboxylic acid groups would be primary sites for hydrogen bonding with polar or charged residues (e.g., Arginine, Lysine, Aspartate, Serine) in a target's binding site. The fluorophenyl ring would likely engage in hydrophobic and potentially π-π stacking interactions with nonpolar residues like Phenylalanine, Leucine, and Valine. The fluorine atom itself can also participate in specific interactions, including favorable contacts with backbone amides. nih.gov

The table below illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Enzyme A (e.g., Kinase) | -8.5 | Lys72, Asp184, Phe167 | Hydrogen Bond, Salt Bridge, π-π Stacking |

| Receptor B (e.g., Nuclear Receptor) | -7.9 | Arg394, Ser289, Leu453 | Hydrogen Bond, Hydrophobic |

| Enzyme C (e.g., Protease) | -9.1 | His41, Gly143, Gln189 | Hydrogen Bond, van der Waals |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted ligand-protein complex and revealing conformational changes that occur during the binding process.

Following a molecular docking study, the most promising ligand-protein complex is often subjected to MD simulations. The system is placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. The simulation tracks the trajectory of all atoms over a period ranging from nanoseconds to microseconds.

Analysis of the simulation trajectory can confirm the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions, like hydrogen bonds, revealing which are stable and which are transient. The explicit inclusion of solvent molecules is crucial, as it allows for the study of their role in mediating or competing with ligand-protein interactions.

Proteins are not rigid structures; they are dynamic entities that can undergo significant conformational changes upon ligand binding—a phenomenon known as "induced fit". d-nb.info MD simulations are exceptionally well-suited to explore these changes. By simulating both the protein alone (apo form) and the protein-ligand complex (holo form), researchers can identify regions of the protein that become more or less flexible upon binding. This is often analyzed using the Root Mean Square Fluctuation (RMSF) of individual residues. For example, a simulation might reveal that a flexible loop region closes over the binding pocket to secure the ligand, a common event in enzyme catalysis and inhibition. d-nb.info These dynamic adjustments are critical for biological function and cannot be fully captured by rigid docking methods.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energetic properties of a molecule. For this compound, these calculations are essential for understanding its intrinsic properties, such as conformational preferences and reactivity.

Detailed quantum chemical studies have been performed on 2-Fluoro-4-hydroxybenzoic acid (2-F-4-OH benzoic acid). researchgate.netmdpi.com The conformational landscape of the molecule is primarily determined by the orientation of its two functional groups: the 4-hydroxyl (-OH) and the carboxylic acid (-COOH). Theoretical calculations predict the existence of eight different conformers based on the torsional angles of these groups. mdpi.com

Upon experimental investigation in an argon matrix, three of these conformers, denoted A1, A2, and D1, were observed. researchgate.netmdpi.com

A1 and A2 are trans carboxylic acids, featuring an intramolecular hydrogen bond between the hydrogen and the carbonyl oxygen atoms within the COOH group. researchgate.net The main difference between A1 and A2 is the orientation of the carbonyl oxygen relative to the fluorine atom. researchgate.net

D1 is a cis carboxylic acid, where an intramolecular hydrogen bond forms between the fluorine atom and the hydrogen of the COOH group. researchgate.net

The most stable conformer is A1. mdpi.com The energy difference between conformers is slight, indicating that the molecule can likely adopt multiple conformations in a solution or a biological environment. mdpi.com These computational findings are critical for interpreting experimental spectra and provide a foundational understanding of the molecule's structural dynamics. mdpi.com

| Conformer | Carboxylic Acid Form | Key Intramolecular Hydrogen Bond | Relative Stability |

|---|---|---|---|

| A1 | trans-COOH | Between H and C=O in the COOH group | Most stable |

| A2 | trans-COOH | Between H and C=O in the COOH group | Less stable than A1 |

| D1 | cis-COOH | Between F and H in the COOH group | Higher energy form than A1 |

These calculations also help in profiling the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is invaluable for predicting the molecule's chemical reactivity, metabolic stability, and potential sites for interaction with biological macromolecules.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the molecular properties of various organic compounds, including derivatives of hydroxybenzoic acid. DFT calculations can provide detailed information about the optimized geometry, vibrational frequencies, and electronic properties of a molecule.

While specific DFT studies on this compound are not extensively available in the reviewed literature, research on structurally similar compounds like 2,4-dihydroxybenzoic acid and its halogenated derivatives provides a framework for understanding its likely molecular properties. chemrxiv.orgchemrxiv.org DFT calculations, typically using methods like B3LYP with a 6-31+G(d,p) basis set, are employed to determine the most stable conformation of the molecule. chemrxiv.org These studies often reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular structure.

The theoretical vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra to provide a comprehensive understanding of the molecule's vibrational modes. For instance, the characteristic stretching frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups are sensitive to their chemical environment and can be accurately predicted.

Table 1: Predicted Molecular Properties of this compound based on DFT studies of analogous compounds.

| Molecular Property | Predicted Value/Characteristic |

| Optimized Geometry | Planar or near-planar conformation of the benzoic acid ring and the fluorophenyl ring, with a likely intramolecular hydrogen bond between the carboxylic acid and the adjacent hydroxyl group. |

| Vibrational Frequencies | Characteristic O-H stretching, C=O stretching, and C-F stretching frequencies that can be used for spectroscopic identification. |

| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative fluorine, oxygen, and the overall asymmetry of the molecule. |

| Electronic Energy | The total electronic energy provides a measure of the molecule's stability. |

Note: The values in this table are illustrative and based on general principles and findings from studies on similar molecules.

Electrostatic Potential and Frontier Molecular Orbital Analysis

The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions typically indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. For this compound, the ESP is expected to show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the fluorine atom, making these sites potential hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory is another key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

In molecules similar to this compound, the HOMO is often localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is typically distributed over the carboxylic acid group and the aromatic ring. researchgate.net The presence of the electron-withdrawing fluorine atom is expected to influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound.

| Parameter | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, indicating its potential as an electron donor. |

| LUMO Energy | Relatively low, indicating its potential as an electron acceptor. |

| HOMO-LUMO Energy Gap | A moderate energy gap, suggesting a balance between stability and reactivity. |

| HOMO Distribution | Primarily located on the 4-hydroxybenzoic acid moiety. |

| LUMO Distribution | Primarily located on the 2-fluorophenyl and carboxylic acid moieties. |

Note: The values in this table are illustrative and based on general principles and findings from studies on similar molecules.

In Silico Prediction of Molecular Interactions and Drug-Likeness

In silico methods are computational techniques used to predict the interactions of a molecule with biological targets and to assess its potential as a drug candidate. nih.gov These methods are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with favorable properties.

Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This method involves placing the molecule into the binding site of a receptor and calculating a score that represents the strength of the interaction. For this compound, molecular docking studies could be performed to investigate its potential interactions with various enzymes or receptors, with the hydroxyl, carboxyl, and fluoro groups likely participating in hydrogen bonding and other interactions.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. These properties are often estimated using a set of rules, such as Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (log P) not greater than 5

Computational tools can quickly calculate these and other physicochemical properties to assess the drug-likeness of a compound.

Table 3: Predicted Drug-Likeness Properties of this compound based on Lipinski's Rule of Five.

| Property | Calculated Value | Lipinski's Rule | Compliance |

| Molecular Weight | ~232.19 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 2 (from OH and COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (from O in OH, two O in COOH, and F) | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | ~2.5-3.5 | ≤ 5 | Yes |

Note: The values in this table are calculated based on the chemical structure of this compound and are illustrative.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Fluorine Substitution on Biological Activity and Target Selectivity

The introduction of a fluorine atom onto the phenyl ring of the 2-phenyl-4-hydroxybenzoic acid scaffold has profound effects on the molecule's physicochemical properties, which in turn can significantly modulate its biological activity and selectivity for specific targets.

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can alter the acidity of nearby functional groups. In the context of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid, the ortho-positioned fluorine can influence the pKa of the carboxylic acid and the phenolic hydroxyl group. This modulation of acidity can be critical for the compound's interaction with biological targets, as it can affect the ionization state of the molecule at physiological pH and its ability to participate in electrostatic interactions.

Furthermore, the fluorine atom, with its partial negative charge, can act as a hydrogen bond acceptor. This property allows for the formation of additional hydrogen bonds with amino acid residues in the binding pocket of a target protein, potentially enhancing binding affinity and selectivity. The specific geometry of these interactions, dictated by the ortho position of the fluorine, can be a key determinant of the compound's biological profile.

The substitution of a hydrogen atom with fluorine results in a minimal increase in steric bulk, allowing the fluorinated compound to often fit into the same binding sites as its non-fluorinated analog. However, this subtle change in size, combined with the electronic effects, can lead to significant differences in biological activity.

Fluorine substitution also impacts the lipophilicity of the molecule. While the effect of a single fluorine atom on lipophilicity can be complex and context-dependent, it generally increases the lipophilicity of the aromatic ring. This can enhance the compound's ability to cross cell membranes and access hydrophobic pockets within a target protein. In studies of dual aromatase and sulfatase inhibitors, increased lipophilicity from di-fluoro substitution was suggested to contribute to greater potency in aromatase inhibition.

Role of the Hydroxyl Group in Molecular Recognition and Bioactivity

The hydroxyl group at the 4-position of the benzoic acid ring is a key functional group for molecular recognition and bioactivity. As a hydrogen bond donor and acceptor, it can form crucial interactions with polar amino acid residues in a target's binding site. Studies on various hydroxybenzoic acid derivatives have consistently highlighted the importance of the hydroxyl group for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. globalresearchonline.net The binding of 4-hydroxybenzoic acid to human serum albumin, for instance, is influenced by hydrogen bonds and Van der Waals forces, underscoring the role of the hydroxyl group in molecular interactions. nih.gov

Significance of the Carboxylic Acid Moiety for Target Engagement

The carboxylic acid moiety is a critical component for the biological activity of many compounds, including this compound. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions and hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in a protein's active site. This interaction often serves as an anchor, correctly orienting the molecule for optimal binding and subsequent biological effect. The planar nature of the carboxylate group also contributes to the specific geometry of these interactions.

SAR of Various Derivatives and Analogues of this compound

Structure-activity relationship studies on derivatives of this compound have provided insights into the structural requirements for specific biological activities. For instance, in the development of dual aromatase and sulfatase inhibitors, derivatives were synthesized using 2-fluoro-4-hydroxybenzoic acid and 2,6-difluoro-4-hydroxybenzoic acid as starting materials. nih.gov

The following table summarizes the inhibitory activities of some of these derivatives, illustrating the impact of fluorine substitution on their potency.

| Compound | Substitution Pattern | Aromatase Inhibition IC50 (nM) | Sulfatase Inhibition IC50 (nM) |

|---|---|---|---|

| Derivative 1 | 2-Fluoro | 1.5 | 20 |

| Derivative 2 | 2,6-Difluoro | 1.3 | 39 |

| Derivative 3 | 2,3-Difluoro | 1.1 | 44 |

These data suggest that the position and number of fluorine substituents on the phenyl ring can fine-tune the inhibitory activity against different enzymes. For example, while di-fluoro substitution at the 2 and 6 positions slightly improved aromatase inhibition, it decreased the potency against sulfatase compared to the mono-fluoro derivative. nih.gov This highlights the subtle interplay of steric and electronic effects in determining target selectivity.

Biological Activity and Mechanistic Investigations in Preclinical Models

Enzyme Inhibition Studies of 2-(2-Fluorophenyl)-4-hydroxybenzoic Acid

The inhibitory effects of this compound on a range of key enzymes are a primary area of preclinical research. These studies are crucial for understanding the compound's potential therapeutic applications and its mechanism of action at a molecular level.

Inhibition of Key Metabolic Enzymes

Research into the inhibitory activity of this compound has explored its effects on several classes of enzymes. While direct studies on this specific compound are limited, research on structurally related hydroxybenzoic acid derivatives provides some context for its potential activities.

CoQ Biosynthesis Enzymes: Analogs of 4-hydroxybenzoic acid have been shown to interfere with coenzyme Q (CoQ) biosynthesis. nih.govsemanticscholar.org For instance, compounds like 4-nitrobenzoic acid and 4-chlorobenzoic acid act as inhibitors of Coq2, a key enzyme in the CoQ biosynthetic pathway. nih.gov However, specific studies on the inhibitory effect of this compound on CoQ biosynthesis enzymes have not been identified.

Sirtuins: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of deacetylases. nih.gov One study reported the discovery of a hit compound with a 2-hydroxybenzoic acid functional group that showed moderate inhibitory activity against SIRT5 and high selectivity over SIRT1, 2, and 3. nih.gov Specific inhibitory data for this compound against sirtuins is not currently available.

COX Enzymes: No specific data on the inhibition of cyclooxygenase (COX) enzymes by this compound was found.

Monoamine Oxidase (MAO): There is no available scientific literature detailing the inhibitory effects of this compound on monoamine oxidase enzymes.

Beta-secretase 1 (BACE-1): Information regarding the inhibition of BACE-1 by this compound is not present in the reviewed scientific literature.

Acetylcholinesterase: While hydroxybenzoic acid derivatives have been investigated as acetylcholinesterase inhibitors, specific studies on this compound are not available. researchgate.netfrontiersin.orgnih.gov

DNA Gyrase: There is no published research on the inhibitory activity of this compound against DNA gyrase.

Main Protease (Mpro): No studies have been identified that investigate the inhibition of the SARS-CoV-2 main protease (Mpro) by this compound.

Polyphenol Oxidases: Research has shown that benzoic acid and its hydroxyl derivatives can act as inhibitors of polyphenol oxidase (PPO). nih.gov Benzoic acid itself was found to be a competitive inhibitor of PPO. nih.gov However, the specific inhibitory potential and mechanism of this compound on PPO have not been reported.

Caspase-3/7: There is no available information on the inhibitory effects of this compound on caspase-3 and caspase-7.

Kinetic Characterization of Enzyme Inhibition

Due to the lack of specific enzyme inhibition data for this compound, a detailed kinetic characterization, including parameters such as IC50, Ki, and the nature of inhibition (e.g., reversibility), is not available in the current scientific literature.

Receptor Interaction and Modulatory Studies

The interaction of this compound with specific receptors is a key aspect of its preclinical evaluation.

Binding Affinity to Specific Receptors

Estrogen Receptor: Studies on 4-hydroxybenzoic acid have shown that it can promote the proliferation of estrogen receptor (ER)-positive breast cancer cells, suggesting an interaction with the estrogen receptor. nih.gov This effect was mitigated by an ER antagonist. nih.gov However, there is no specific data available on the binding affinity of this compound to the estrogen receptor.

Amyloid-beta Plaques as a Binding Agent: There is no scientific literature available that investigates the binding affinity of this compound to amyloid-beta plaques.

Allosteric Modulation Mechanisms

No information regarding the potential allosteric modulation mechanisms of this compound on any receptor has been reported in the scientific literature.

Cellular and Subcellular Mechanistic Effects in In Vitro Systems

Specific studies detailing the cellular and subcellular mechanistic effects of this compound in in vitro systems are not currently available. Research on related compounds, such as 4-hydroxybenzoic acid, has shown effects on cell viability and proliferation in different cancer cell lines. nih.gov For instance, 4-hydroxybenzoic acid was found to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells in a dose- and time-dependent manner. nih.gov However, without direct experimental data, it is not possible to extrapolate these findings to this compound.

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of 4-hydroxybenzoic acid have demonstrated notable anti-proliferative and cytotoxic effects across various cancer cell lines. Studies have identified several 4-hydroxybenzoic acid derivatives as pan-Histone Deacetylase (HDAC) inhibitors. nih.gov These compounds have been shown to increase protein acetylation, leading to cell cycle arrest and the induction of apoptotic cell death in cancer cells, while notably not affecting the viability of normal cells. nih.gov

In human breast cancer cell lines, such as MCF-7, the estrogen-like effects of 4-hydroxybenzoic acid have been observed to promote cell proliferation. mdpi.com This activity is linked to the estrogen receptor α-dependent signaling pathways. mdpi.com However, in adriamycin-resistant breast cancer cells, 4-hydroxybenzoic acid, acting as a specific HDAC6 inhibitor, has been found to reverse drug resistance and enhance sensitivity to adriamycin. nih.gov This synergistic effect promotes apoptosis and induces G2/M cell cycle arrest. nih.gov

Investigations into human leukemia cell lines (K562 and K562/Dox) have shown that 4-hydroxybenzoic acid can decrease cell viability in a dose- and time-dependent manner. nih.gov Furthermore, the flavonoid metabolite 2,4,6-trihydroxybenzoic acid has been identified as a Cyclin-Dependent Kinase (CDK) inhibitor, effectively inhibiting cancer cell proliferation. sdstate.eduresearchgate.net Its cellular uptake is mediated by the SLC5A8 transporter, and in cells expressing this transporter, it induces CDK inhibitory proteins p21Cip1 and p27Kip1. researchgate.net

The anti-proliferative activity of two novel hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin (B1669340) and 4-hydroxybenzoic acid, was characterized in five malignant melanoma cell lines. mdpi.com These compounds showed effective, dose-dependent anti-proliferative activity with long-lasting and irreversible effects. mdpi.com

Table 1: Anti-proliferative and Cytotoxic Activities of 4-Hydroxybenzoic Acid and its Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect(s) | Mechanism of Action |

|---|---|---|---|

| 4-Hydroxybenzoic acid derivatives | Leukemia | Increased protein acetylation, cell cycle arrest, apoptosis | Pan-HDAC inhibition |

| 4-Hydroxybenzoic acid | MCF-7 (ER-positive breast cancer) | Promoted cell proliferation | Estrogen receptor α-dependent signaling |

| 4-Hydroxybenzoic acid | Adriamycin-resistant breast cancer cells | Reversed drug resistance, enhanced adriamycin sensitivity, promoted apoptosis, G2/M cell cycle arrest | HDAC6 inhibition, promotion of HIPK2/p53 pathway nih.gov |

| 4-Hydroxybenzoic acid | K562, K562/Dox (Leukemia) | Decreased cell viability (dose- and time-dependent) | Not specified in the provided context |

| 2,4,6-Trihydroxybenzoic acid | Colorectal cancer | Inhibited cell proliferation, induced p21Cip1 and p27Kip1 | CDK inhibition, requires SLC5A8 for cellular uptake researchgate.net |

| Hydroxylated biphenyl compounds | Malignant melanoma | Dose-dependent anti-proliferative activity, long-lasting and irreversible effects | Apoptosis induction, G2/M cell cycle arrest mdpi.com |

Modulation of Apoptotic Pathways and Cell Cycle Regulation (e.g., Caspase Activation)

4-Hydroxybenzoic acid and its derivatives have been shown to modulate apoptotic pathways and regulate the cell cycle in cancer cells. As pan-HDAC inhibitors, certain derivatives of 4-hydroxybenzoic acid trigger apoptotic cell death and arrest the cell cycle. nih.gov In adriamycin-resistant human breast cancer cells, 4-hydroxybenzoic acid enhances the pro-apoptotic effect of adriamycin, as evidenced by the increased expression of Caspase-3 and PARP cleavage. nih.gov This action is associated with the promotion of the p53 and homeodomain-interacting protein kinase-2 (HIPK2) expressions. nih.gov

Furthermore, 4-hydroxybenzoic acid accelerates the suppressive effect of adriamycin on these resistant cells by increasing the number of cells arrested in the G2/M phase of the cell cycle. nih.gov Inhibition of the HIPK2/p53 pathway was found to abolish the apoptosis and G2/M cell cycle arrest induced by the co-treatment of 4-hydroxybenzoic acid and adriamycin. nih.gov Similarly, novel hydroxylated biphenyl compounds related to 4-hydroxybenzoic acid induce apoptosis in malignant melanoma cells, confirmed by annexin (B1180172) V and TUNEL assays, along with caspase activation and PARP cleavage. mdpi.com Cell cycle analysis revealed that these compounds cause an arrest in the G2/M transition. mdpi.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of 4-hydroxybenzoic acid and its derivatives is primarily attributed to their ability to neutralize free radicals and reduce oxidative stress. nih.gov These compounds act as free radical scavengers, protecting cells from damage by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.orgpreprints.org In non-polar environments, the HAT mechanism from the phenolic hydroxyl group is predominant. rsc.org In aqueous solutions at physiological pH, the SET mechanism from the di-anions is considered the main contributor to peroxyl radical scavenging. rsc.org

The number and position of hydroxyl groups on the aromatic ring are determinant factors for the antioxidant capacity. nih.gov Dihydroxybenzoic acids (DHBA) have been shown to be versatile scavengers in aqueous solutions, capable of efficiently scavenging a wide variety of free radicals via SET. rsc.orgresearchgate.net Specifically, 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and 2,3-dihydroxybenzoic acid are among the most effective peroxyl radical scavengers. researchgate.net The antioxidant activity of these compounds can be evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. nih.govmdpi.comnih.govresearchgate.net

Antimicrobial and Antifungal Efficacy in Microbial Cultures

4-Hydroxybenzoic acid and its derivatives have demonstrated significant antimicrobial and antifungal properties against a range of pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as the yeast Candida albicans. mdpi.comijpbp.comresearchgate.netmdpi.com The minimum inhibitory concentration (MIC) values for 4-hydroxybenzoic acid have been determined to be in the range of 36.00-72.00 mg/ml against various microorganisms. ijpbp.com

Specifically, 2,4-dihydroxybenzoic acid has shown strong antimicrobial properties against pathogens like Salmonella, E. coli, and L. monocytogenes. mdpi.commdpi.com Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have also been synthesized and shown to possess interesting antibacterial activity, particularly against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In the context of antifungal activity, p-hydroxybenzoic acid has been found to reduce the mycelial growth of the aflatoxigenic fungus Aspergillus flavus. nih.gov Its mechanism involves blocking the fungal mitotic exit network and cytokinesis. nih.gov Furthermore, derivatives of 4-hydroxybenzoic acid, specifically hydrazide–hydrazones, have shown high activity against laccase-producing phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of 4-Hydroxybenzoic Acid and its Derivatives

| Compound/Derivative | Target Microorganism(s) | Activity/MIC Value |

|---|---|---|

| 4-Hydroxybenzoic acid | Various bacteria and C. albicans | MIC: 36.00-72.00 mg/ml ijpbp.com |

| 2,4-Dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | MIC: 2 mg/mL researchgate.netmdpi.com |

| Hydrazide–hydrazone of 2,4-dihydroxybenzoic acid | Gram-positive bacteria (including MRSA) | MIC against MRSA: 3.91 µg/mL mdpi.com |

| p-Hydroxybenzoic acid | Aspergillus flavus | Reduces mycelial growth nih.gov |

| 4-Hydroxybenzoic acid-based hydrazide–hydrazones | Sclerotinia sclerotiorum | IC50: 0.5 - 1.8 µg/mL mdpi.com |

| 4-Hydroxybenzoic acid | Rice hull antimicrobial substance | Varied inhibition profiles against different microorganisms nih.gov |

Effects on Specific Biological Pathways (e.g., Coenzyme Q Biosynthesis Reactivation, Mitochondrial Function)

4-Hydroxybenzoic acid is a crucial precursor in the biosynthesis of Coenzyme Q (CoQ), a vital lipid involved in mitochondrial function and cellular physiology. nih.gov Mutations in the enzymes of the CoQ biosynthetic pathway can lead to primary CoQ deficiency, a type of mitochondrial disease. nih.gov Supplementation with analogs of 4-hydroxybenzoic acid can bypass deficient enzymatic steps and reactivate endogenous CoQ biosynthesis. nih.gov

Specifically, 2,4-dihydroxybenzoic acid has been shown to bypass a C6-hydroxylation defect in the CoQ biosynthetic pathway, allowing for CoQ biosynthesis in yeast and increasing CoQ10 levels in fibroblasts from patients with COQ7 mutations. nih.gov In cell lines deficient in COQ2, an enzyme that catalyzes the prenylation of 4-hydroxybenzoic acid, supplementation with 4-hydroxybenzoic acid fully restores endogenous CoQ10 biosynthesis. nih.gov This restoration is accompanied by an increase in the protein expression of other CoQ10 biosynthesis enzymes like COQ4 and COQ7, and a rescue of cell viability under stress conditions. nih.gov

Mitochondria-targeted antioxidants based on hydroxybenzoic acids have been developed to specifically address mitochondrial oxidative stress. mdpi.comfrontiersin.org These compounds accumulate in the mitochondria and can prevent lipid peroxidation, demonstrating the potential to protect mitochondrial function. frontiersin.org

In Vivo Studies in Relevant Animal and Model Organisms (excluding human trials)

Efficacy in Disease Models (e.g., Mitochondrial Disease Models in Mice)

In vivo studies using mouse models of mitochondrial disease have demonstrated the therapeutic potential of 4-hydroxybenzoic acid and its analogs. In a mouse model of CoQ deficiency (Coq2 mutant mice), supplementation with 4-hydroxybenzoic acid was shown to completely rescue multisystemic disease and perinatal lethality. nih.govbohrium.com The administration of 4-hydroxybenzoic acid stimulated endogenous CoQ biosynthesis in the tissues of these mice, leading to the normalization of mitochondrial function. nih.govbohrium.com This, in turn, rescued significant disease phenotypes, including cardiac insufficiency, edema, and neurodevelopmental delay. nih.govbohrium.com

Similarly, in Coq9R239X mice, a model for primary mitochondrial encephalopathy, oral administration of 2,4-dihydroxybenzoic acid increased the CoQ9 content in the kidneys. nih.gov This is significant because these mice have decreased CoQ9 and accumulate an intermediate, demethoxyubiquinone (DMQ9), due to impeded function of the Coq7 enzyme. nih.gov Furthermore, in a mouse model with an inducible deletion of Coq7, 2,4-dihydroxybenzoic acid was also found to be effective, even when administered after the onset of symptoms. nih.gov

A mouse model with mitochondrial dysfunction specifically in parvalbumin-expressing interneurons, created via conditional Tfam knockout, exhibits severe neurological impairments. nih.gov This model, which shows deficiencies in mitochondrial complexes I and IV, offers a platform for screening potential therapeutics for neurological conditions arising from mitochondrial dysfunction. nih.gov Studies on Adck4-deficient mice, which model a form of nephrotic syndrome, have shown that supplementation with 2,4-dihydroxybenzoic acid can ameliorate the disease phenotypes by rescuing CoQ deficiency. biorxiv.org

Based on the available scientific literature, there is currently no specific information regarding the investigation of biological pathway modulation in animal models for the compound this compound. Research and preclinical studies detailing its effects on signaling pathways and molecular mechanisms in in vivo systems have not been published.

Therefore, it is not possible to provide detailed research findings or data tables on the modulation of biological pathways in animal models for this specific compound at this time. Scientific inquiry into the in vivo activities and mechanisms of action of this compound is a necessary prerequisite for generating such information.

Analytical Methodologies for Research and Characterization

Advanced Techniques for Metabolite IdentificationThe scientific literature does not contain any studies on the metabolism of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid, and therefore, no information on advanced techniques for its metabolite identification is available.

Due to the lack of specific data for "this compound," the requested article with detailed, scientifically accurate content and data tables for this compound cannot be generated.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(2-Fluorophenyl)-4-hydroxybenzoic Acid

Currently, there is a significant lack of specific research data available for this compound in the public domain. Its chemical structure, featuring a fluorophenyl group attached to a 4-hydroxybenzoic acid scaffold, suggests potential for interesting biological activities, drawing inferences from structurally related compounds. The biphenyl (B1667301) moiety is a common feature in a variety of pharmacologically active molecules, and the presence of a fluorine atom can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com The hydroxybenzoic acid core is also prevalent in compounds with diverse biological effects, including anti-inflammatory and antimicrobial properties. globalresearchonline.netresearchgate.net

Based on the analysis of its constituent chemical motifs, it is reasonable to hypothesize that this compound could exhibit a range of biological effects. However, without empirical data, its synthesis, physicochemical properties, and biological activity remain speculative. The subsequent sections will therefore focus on prospective research directions.

Unexplored Biological Targets and Pathways for Investigation

Given the structural features of this compound, several biological targets and pathways warrant investigation. The biphenyl carboxylic acid scaffold is present in a number of compounds with known biological activities, offering a starting point for hypothesis-driven research. arabjchem.org

Potential areas for biological investigation include:

Anti-inflammatory Activity: Many biphenyl and salicylic (B10762653) acid derivatives exhibit anti-inflammatory properties. Future studies could explore the inhibitory effects of this compound on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Anticancer Activity: Biphenyl derivatives have been investigated for their potential as anticancer agents. ajgreenchem.com Screening of this compound against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects.

Antimicrobial Properties: Hydroxybenzoic acid derivatives are known for their antimicrobial effects. researchgate.net The compound could be tested against a range of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Urate Transporter 1 (URAT1) Inhibition: Recently, biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1, a target for the treatment of hyperuricemia and gout. mdpi.com This presents a promising and specific avenue for investigation.

Table 1: Potential Unexplored Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Inflammatory Enzymes | COX-1, COX-2, 5-LOX | Anti-inflammatory |

| Cancer-related Targets | Various (cell line dependent) | Oncology |

| Microbial Enzymes | Dihydropteroate synthase | Infectious Diseases |

Development of Novel Synthetic Strategies for Enhanced Analogues

The synthesis of this compound itself has not been explicitly described. However, established methods for the synthesis of biphenyl carboxylic acids can be readily adapted. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids and would be a logical approach. ajgreenchem.comacs.org

A potential synthetic route could involve:

Coupling of a protected 4-bromo-2-hydroxybenzoic acid derivative with 2-fluorophenylboronic acid.

Subsequent deprotection to yield the final product.

Beyond the synthesis of the parent compound, the development of novel synthetic strategies to create a library of analogues would be crucial for structure-activity relationship (SAR) studies. Modern synthetic methodologies that could be employed include:

Late-stage C-H functionalization: This would allow for the direct modification of the biphenyl core, enabling the rapid generation of diverse analogues.

Flow chemistry: This technology can offer improved reaction efficiency, safety, and scalability for the synthesis of the target compound and its derivatives.

Microwave-assisted synthesis: This can accelerate reaction times and improve yields for key synthetic steps. chemmethod.com

Advanced Computational Approaches for Predictive Modeling

In the absence of experimental data, advanced computational modeling can provide valuable insights into the potential properties and biological activities of this compound. pharmafeatures.comnih.govderpharmachemica.com These in silico methods can guide experimental work and help prioritize research efforts.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active sites of potential biological targets identified in section 8.2. nih.gov

Virtual Screening: Large libraries of compounds can be screened computationally against specific targets to identify potential hits. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can provide more accurate predictions of binding energies and reaction mechanisms. nih.gov

Machine Learning and AI: AI-driven models can be trained on existing datasets of small molecules to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles. ardigen.com

Table 2: Proposed Computational Studies for this compound

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding to targets like COX-2, URAT1 | Prioritization of targets for in vitro screening |

| ADMET Prediction | Estimate absorption, distribution, metabolism, excretion, and toxicity | Early assessment of drug-likeness |

Integration with Systems Biology and Multi-Omics Research

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the cellular response to this compound. griffith.edu.aunih.govnih.govresearchgate.net This approach moves beyond a single-target perspective to explore the broader biological effects of a compound.

Potential multi-omics studies could include:

Transcriptomics (RNA-seq): To analyze changes in gene expression in cells treated with the compound, revealing affected pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: To measure changes in the cellular metabolome, offering a functional readout of the compound's biological effects. e-enm.org

By integrating these datasets, researchers can construct a more complete picture of how this compound interacts with biological systems, potentially uncovering novel mechanisms of action and identifying new therapeutic opportunities. e-enm.org This integrated approach is becoming increasingly vital for modern drug discovery and development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.